
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide, also known as CP-94,253, is a selective antagonist for the delta opioid receptor. This compound has been studied extensively for its potential therapeutic applications in pain management, addiction, and depression.
Mécanisme D'action
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide acts as an antagonist for the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. By blocking the activation of this receptor, 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide can modulate the release of neurotransmitters and reduce the perception of pain, addiction, and depression.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the perception of pain in animal models, as well as reduce the symptoms of addiction and depression. 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide for lab experiments is its high potency and selectivity for the delta opioid receptor. This makes it a valuable tool for investigating the role of this receptor in pain, addiction, and depression. However, one limitation is that 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide has a relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are a number of future directions for 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide research. One potential application is in the development of new pain medications that target the delta opioid receptor. 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide may also be useful in the treatment of addiction and depression. Further research is needed to investigate the long-term effects of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide and its potential side effects. Additionally, new synthesis methods may be developed to improve the yield and purity of 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide.
Méthodes De Synthèse
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide can be synthesized using a multi-step process that involves the coupling of the indenyl amine with the cyclopentyl acid chloride followed by the addition of the methylpropanamide group. This method has been optimized to produce high yields of pure 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide.
Applications De Recherche Scientifique
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist for the delta opioid receptor, which is involved in the modulation of pain, addiction, and depression. 3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide has been used in preclinical studies to investigate the role of the delta opioid receptor in these conditions.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-12(10-13-6-2-3-7-13)18(21)19-17-15-9-5-4-8-14(15)11-16(17)20/h4-5,8-9,12-13,16-17,20H,2-3,6-7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOKPACGXTLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


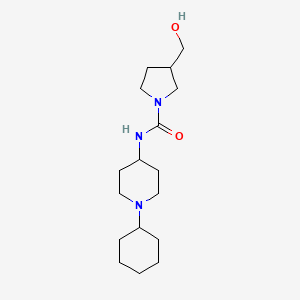
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)
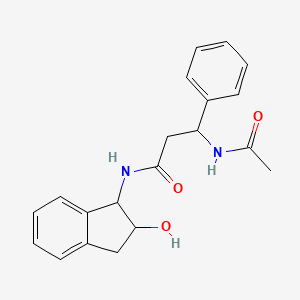
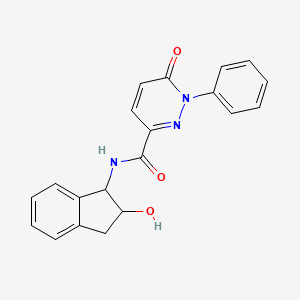
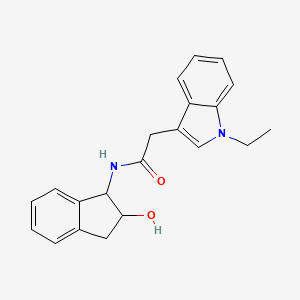
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)
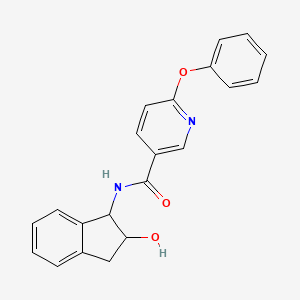
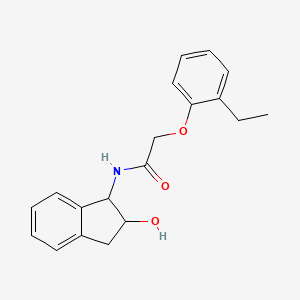
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)